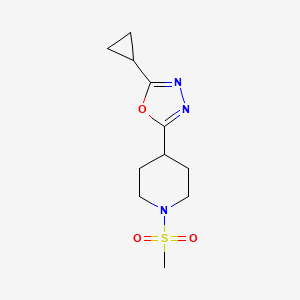
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.
Scientific Research Applications
Antibacterial Activity
One of the primary applications of 1,3,4-oxadiazole derivatives is in the development of new antibacterial agents. Studies have shown that these compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The synthesis processes involve multiple steps, including reactions with benzenesulfonyl chloride, ethyl isonipecotate, and various N-substituted derivatives to produce compounds with potent antibacterial properties (Khalid et al., 2016).
Enzyme Inhibition for Disease Treatment
Another vital area of application is the inhibition of specific enzymes for the treatment of diseases such as Alzheimer’s. The design and synthesis of N-substituted derivatives aim to evaluate new drug candidates by inhibiting enzymes like acetyl cholinesterase (AChE), which is crucial for Alzheimer's disease treatment. These compounds undergo structural elucidation through spectral analysis and are tested for enzyme inhibition activity, providing insights into their potential as therapeutic agents (Rehman et al., 2018).
Anticancer Agents
1,3,4-Oxadiazole derivatives are also explored for their anticancer potential. The synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety and their evaluation as promising anticancer agents is a significant focus. These compounds are synthesized through various chemical reactions and tested for their anticancer activities, showing potential as therapeutic agents against cancer (Rehman et al., 2018).
Agricultural Applications
Compounds with the 1,3,4-oxadiazole moiety have also been evaluated for their antibacterial activities against pathogens affecting crops. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These studies not only highlight the potential agricultural applications but also delve into the mechanism of action, providing insights into how these compounds might enhance plant resistance against bacterial diseases (Shi et al., 2015).
Antimicrobial Activity and Molecular Modeling
Further research into the antimicrobial activity of 1,3,4-oxadiazole derivatives, combined with molecular docking studies, has been conducted to understand their mechanism of action better. These studies involve the synthesis of new compounds and their evaluation against various microbial strains, supported by molecular modeling to assess their interactions with target proteins. This comprehensive approach aids in the identification of potent antimicrobial agents and provides a foundation for the development of new drugs with specific target mechanisms (Vankadari et al., 2013).
properties
IUPAC Name |
2-cyclopropyl-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-18(15,16)14-6-4-9(5-7-14)11-13-12-10(17-11)8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXKCQRXTZKYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)
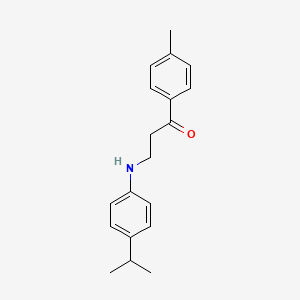
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)

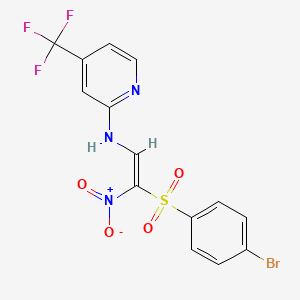
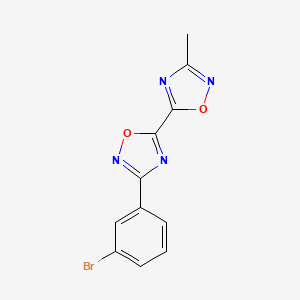


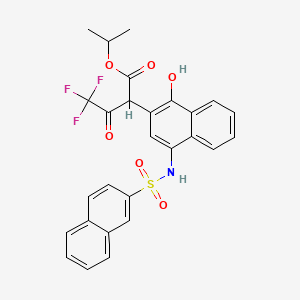
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)